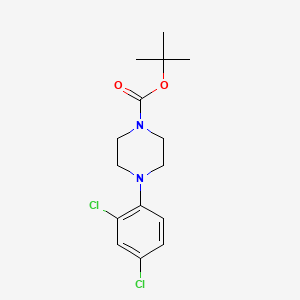

Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNOEWLVKNNXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,4-dichloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate exhibit significant antibacterial properties. For instance, derivatives of piperazine have been shown to possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound may be a candidate for developing new antibiotics targeting resistant bacterial strains.

Anticancer Properties

The compound's structural features allow it to interact with various biological targets involved in cancer progression. For example, piperazine derivatives have been explored for their ability to inhibit protein kinases, which are crucial in cancer signaling pathways. Studies have shown that modifications to the piperazine ring can enhance the potency of these compounds against specific cancer cell lines .

Case Study: Inhibition of Efflux Pumps

A study focusing on pyridylpiperazines demonstrated that modifications to the piperazine structure could lead to enhanced inhibition of the AcrAB-TolC efflux pump in Escherichia coli. The introduction of specific substituents improved binding affinity and boosted the effectiveness of conventional antibiotics against resistant strains . This approach could be mirrored with this compound to explore its potential as an efflux pump inhibitor.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving piperazine derivatives and carboxylic acids. Optimizing these synthetic routes can lead to derivatives with improved pharmacological profiles .

| Derivative | Modification | Activity |

|---|---|---|

| Compound A | Added methyl group | Enhanced antibacterial activity |

| Compound B | Fluorinated phenyl ring | Increased potency against cancer cells |

Future Directions and Research Opportunities

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential areas for exploration include:

- In vivo studies : Evaluating the efficacy and safety profile in animal models.

- Combination therapies : Investigating synergistic effects when used with existing antibiotics or chemotherapeutics.

- Target identification : Understanding the specific biological targets involved in the observed activities.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and stability profiles:

Key Observations:

Structural Diversity: Substituents such as sulfonyl groups (methylsulfonyl, trifluoromethylsulfonyl) and heterocycles (pyrido[2,3-d]pyrimidinyl) influence reactivity and target engagement.

Synthetic Methodologies: Microwave-assisted synthesis (e.g., ) offers advantages in reaction speed and yield compared to traditional methods requiring cryogenic conditions (e.g., ). Stability issues in gastric fluid for oxazolidinone derivatives () underscore the importance of substituent selection for oral bioavailability.

Physicochemical Properties :

- Higher molecular weight compounds (e.g., 613.51 g/mol for ) may face challenges in solubility and absorption, necessitating formulation optimization.

- The trifluoromethylsulfonyl group in increases molecular weight but also enhances metabolic stability due to fluorine's inertness.

Biological Activity :

- Isoxazole and triazole derivatives () exhibit moderate yields (40–60%) and melting points (85–143°C), suggesting solid-state stability suitable for preclinical testing.

- The dichlorophenyl-pyrido[2,3-d]pyrimidine hybrid in is marketed at 95% purity, indicating robust synthetic protocols for complex architectures.

Critical Analysis of Contradictions and Limitations

- Stability vs. Reactivity: While sulfonyl derivatives () are stable under synthetic conditions, oxazolidinone analogs () degrade in gastric fluid, highlighting the trade-off between functional group reactivity and physiological stability.

- Molecular Weight vs. Bioavailability : The target compound's high molecular weight (613.51 g/mol) may limit its applicability in CNS drug development despite structural similarities to brain-penetrable analogs.

- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating further in vitro and in vivo studies to validate hypothesized activities.

Biological Activity

Tert-butyl 4-(2,4-dichlorophenyl)piperazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

- Molecular Formula : C16H22Cl2N2O2

- IUPAC Name : this compound

The synthesis typically involves the reaction of tert-butyl 4-piperidone with 2,4-dichloroaniline under reflux conditions in an organic solvent like toluene. This method yields the desired piperazine derivative with high purity and yield.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, particularly in anti-parasitic and anti-cancer applications.

Anti-Parasitic Activity

In vitro studies have shown that this compound possesses modest potency against various protozoan parasites. For instance:

- Cryptosporidium parvum : Exhibited an effective concentration (EC50) of approximately 2.1 μM in mouse models, indicating potential as an anti-parasitic agent .

- Chlamydia spp. : The compound showed selective activity against Chlamydia, suggesting it could be a starting point for developing new drugs targeting this pathogen .

Anti-Cancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines:

- MDA-MB-231 (breast cancer) : Demonstrated significant cytotoxicity with an IC50 value of 0.1 µM. The treatment led to increased late apoptotic cell populations, indicating a mechanism of action involving apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Replacement of phenyl group with electron-withdrawing groups | Enhanced anti-chlamydial activity |

| Alteration of the piperazine moiety | Modulated potency against Cryptosporidium |

| Introduction of halogens (e.g., Cl) | Increased cytotoxicity against cancer cells |

These modifications suggest that both the electronic properties and steric factors play crucial roles in determining the compound's efficacy.

Case Studies and Research Findings

Several studies have focused on the biological efficacy of this compound:

- In Vivo Efficacy Against Cryptosporidiosis : In a controlled study using mouse models infected with C. parvum, treatment with this compound resulted in significant reduction in parasite load compared to untreated controls .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assay revealed that the compound induces apoptosis in MDA-MB-231 cells through mitochondrial pathways, emphasizing its potential as an anticancer agent .

- Comparative Studies : When compared to other piperazine derivatives, this compound exhibited superior activity against certain strains of Chlamydia and demonstrated better selectivity profiles in preliminary screenings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.